molecular formula C19H40O2Si B13934846 Hexadecanoic acid, trimethylsilyl ester CAS No. 55520-89-3

Hexadecanoic acid, trimethylsilyl ester

Cat. No.: B13934846
CAS No.: 55520-89-3
M. Wt: 328.6 g/mol
InChI Key: HKNNSWCACQFVIK-UHFFFAOYSA-N
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Description

Hexadecanoic acid, trimethylsilyl ester, also widely known as Trimethylsilyl palmitate or Palmitic acid TMS, is a chemical derivative of palmitic acid with the molecular formula C 19 H 40 O 2 Si and a molecular weight of 328.6 g/mol . This compound is a staple in analytical chemistry, primarily used to enhance the volatility and thermal stability of the parent fatty acid for precise analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) . The derivatization process, which replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl group, significantly improves chromatographic performance by reducing peak tailing and allowing for clearer separation and detection . This makes it an indispensable tool in metabolomics, lipidomics, and the study of natural products, such as in the profiling of compounds from sources like Saccharum officinarum . With a defined structure and properties like zero hydrogen bond donor count and a topological polar surface area of 26.3 Ų, it is a predictable and reliable standard in research settings . This product is strictly for research and laboratory applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

55520-89-3

Molecular Formula

C19H40O2Si

Molecular Weight

328.6 g/mol

IUPAC Name

trimethylsilyl hexadecanoate

InChI

InChI=1S/C19H40O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-22(2,3)4/h5-18H2,1-4H3

InChI Key

HKNNSWCACQFVIK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Occurrence and Distribution in Diverse Natural Matrices

Detection and Quantification in Plant Extracts

Hexadecanoic acid, trimethylsilyl (B98337) ester has been reported in various parts of numerous plant species, indicating its widespread, albeit generally minor, presence in the plant kingdom.

Oleo-gum resins, complex mixtures of essential oils, gums, and resins, are known for their rich chemical diversity. In the oleo-gum resin of Boswellia papyrifera, also known as frankincense, Hexadecanoic acid, trimethylsilyl ester has been identified as a notable component. One study found it to be a major compound in a petroleum ether extract of the resin from one region, constituting 12.41% of the extract, while in another sample, it was present at 16.46%. researchgate.net

The leaves of various plants have been shown to contain this compound. In the n-hexane leaf extract of Codiaeum variegatum (garden croton), this compound was identified, accounting for 2.11% of the total composition. ekb.eg While GC-MS analysis of the ethanol (B145695) leaf extract of Annona muricata (soursop) identified numerous compounds, including n-Hexadecanoic acid as the most abundant, the trimethylsilyl ester derivative is also a known constituent, often identified in analyses of its leaf wax extract. gsconlinepress.comsdiarticle4.com

Seeds are another botanical source where this compound has been detected. Analysis of silylated derivatives from the hexane (B92381) extract of Ximenia americana seeds confirmed the presence of the compound. scirp.orgscirp.org This finding is consistent with the general understanding that seeds are rich in fatty acids, which can be derivatized into their trimethylsilyl esters for analytical purposes. scirp.orgscirp.org

The compound's distribution extends to various other plant tissues. In a petroleum ether extract of Symphytum aintabicum, this compound was a major component, with a peak area of 12.34%. tubitak.gov.tr It has also been identified in the invasive aquatic weed Pistia stratiotes (water lettuce), where it is found alongside other fatty acid derivatives. researchgate.netphytojournal.com Further analyses have reported its presence in the roots of Adina cordifolia (1.85% in a chloroform (B151607) extract) and in the hexane extract of Limnophila indica (1.7%). ijcmas.comentomoljournal.com

The quantity of this compound detected in plant extracts can vary significantly. This variability is influenced by the plant species, the specific part of the plant being analyzed, and the solvent and method used for extraction. For instance, in Symphytum aintabicum, the petroleum ether extract yielded a high concentration (12.34%), while in Codiaeum variegatum leaf extract, it was a more minor component (2.11%). ekb.egtubitak.gov.tr Similarly, different solvents used to extract compounds from Adina cordifolia roots showed varying amounts of the compound. ijcmas.com The choice of extraction solvent directly impacts the profile of extracted phytochemicals, with non-polar solvents like hexane and petroleum ether being more likely to extract fatty acids and their derivatives. tubitak.gov.trresearchgate.net

Table 1: Detection of this compound in Various Plant Extracts

Plant SpeciesPlant PartExtraction Method/SolventRelative Abundance (%)
Boswellia papyriferaOleo-gum resinPetroleum ether12.41 - 16.46 researchgate.net
Symphytum aintabicumNot specifiedPetroleum ether12.34 tubitak.gov.tr
Codiaeum variegatumLeafn-hexane2.11 ekb.eg
Adina cordifoliaRootChloroform1.85 ijcmas.com
Limnophila indicaWhole plantn-hexane1.7 entomoljournal.com
Harpagophytum procumbensRootHeptane4.53 mg/kg eu-jr.eu

Characterization in Microbial Systems

Beyond the plant kingdom, this compound has been identified in microbial systems. For example, it was found to be the most abundant volatile organic compound in a supercritical carbon dioxide extract of the fungus Cordyceps sinensis, highlighting its potential significance in fungal metabolism. researchgate.netnih.gov It has also been detected in analyses of freshwater cyanobacteria, where it is one of many bioactive molecules identified. ekb.eg The presence of this compound in microorganisms suggests its involvement in fundamental cellular processes related to fatty acid metabolism, which are common across different life forms.

Analysis in Escherichia coli Metabolome Studies

This compound has been identified as a significant metabolite in studies of Escherichia coli. In comparative metabolomic profiling, researchers analyzed the chemical constituents of E. coli both in its natural state and when exposed to external agents, such as plant extracts.

One such study investigated the effects of sandalwood methanolic extract (SwME) on the metabolic profile of E. coli. Using GC-MS analysis, the lysate of untreated E. coli was found to contain this compound at a relative abundance of 15.79%. biorxiv.orgacademiapublishing.orgresearchgate.netbiorxiv.org When the bacterium was grown in the presence of SwME, the relative abundance of this compound slightly decreased to 14.96%. biorxiv.orgacademiapublishing.orgresearchgate.netbiorxiv.org These findings highlight the compound as a stable component of the E. coli metabolome, with its concentration being subtly influenced by environmental conditions. biorxiv.orgacademiapublishing.orgresearchgate.netbiorxiv.org

Table 1: Relative Abundance of this compound in E. coli

Condition Relative Abundance (%)
Untreated E. coli Lysate 15.79

Presence in Fungal Metabolites

The compound is also a frequently reported component of the fungal metabolome. GC-MS analyses of various fungal species have confirmed its presence, often as part of a complex mixture of volatile or semi-volatile organic compounds.

For instance, it has been detected in endophytic fungi, which reside within plant tissues. researchgate.netresearchgate.net One study identified this compound in the extract of an endophytic fungus (ABR4) isolated from a medicinal plant. researchgate.netresearchgate.net In another context, the compound was identified in the volatile profiles of fungal endophytes being screened for their potential as biocontrol agents against plant pathogens. researchgate.net

Metabolomic studies of mushrooms (Agaricus bisporus) have also identified this compound among the fatty acids present in the non-polar phase chromatograms. tudublin.ie Furthermore, it has been characterized as a major volatile organic compound produced by Streptomyces rochei, an endophytic actinobacterium. In one analysis, it constituted 55.92% of the identified volatile compounds and was noted for its potential antifungal and antimicrobial properties. ekb.eg

Table 2: Detection of this compound in Fungal Species

Fungal Type Species/Isolate Context
Endophytic Fungus Isolate ABR4 Metabolite profiling of endophyte from a medicinal plant. researchgate.netresearchgate.net
Endophytic Fungi Various Isolates Screening for volatile metabolites with biocontrol potential. researchgate.net
Mushroom Agaricus bisporus Metabolic profiling of fatty acids. tudublin.ie

Identification in Insect and Animal Biological Extracts

Role in Cuticular Lipid Composition and Related Research

This compound is identified in analyses related to the cuticular lipids of insects, which form a crucial barrier against desiccation and pathogens. While the TMS ester form is a result of analytical derivatization, its precursor, hexadecanoic acid (palmitic acid), is a fundamental component of these waxes. The compound has been detected in studies investigating wax-producing enzymes, where it appears alongside other fatty acid derivatives like hexadecenoic acid, trimethylsilyl ester, and octadecanoic acid, trimethylsilyl ester. uni-goettingen.de Its presence in the chemical profiles of plant extracts, such as those from Eysenhardtia platycarpa, further points to its origin from the base fatty acid pools that contribute to surface lipids in nature. mdpi.comresearchgate.net

Linkage to Chemical Ecology Studies (e.g., Insect Attractants, Pheromone-Related Compounds)

In the field of chemical ecology, this compound has been identified in plant essential oils and extracts that exhibit insecticidal or repellent properties. For example, it was found in the chemical constituents of plants from the Asteraceae family being tested for toxicity against the confused flour beetle, Tribolium confusum. researchgate.net Similarly, it was a component of oil from Camellia sinensis (tea plant), which demonstrated larvicidal and adulticidal effects against the mosquito Culex pipiens. bu.edu.egnih.gov

The compound was also a major component (52.62%) in extracts of Chromolaena odorata, a plant known for its insect repellent properties. researchgate.net While not a pheromone itself, its precursor, hexadecanoic acid, belongs to the class of fatty acids that are metabolic precursors to a wide range of insect semiochemicals, including pheromones. uni-goettingen.de Its identification in plant extracts used for insect pest management suggests a role in plant defense mechanisms. ekb.eg

Chemical Synthesis and Derivatization Strategies for Hexadecanoic Acid, Trimethylsilyl Ester

Fundamental Principles of Silylation for Fatty Acid Esters

Silylation is a chemical process that introduces a trimethylsilyl (B98337) group, -Si(CH₃)₃, into a molecule, in this case, a fatty acid. This process is a cornerstone of derivatization in chemical analysis, particularly for gas chromatography. For fatty acids like hexadecanoic acid, the primary goal of silylation is to convert the non-volatile carboxylic acid into a more volatile and thermally stable trimethylsilyl ester.

The fundamental principle behind this enhanced volatility lies in the reduction of intermolecular hydrogen bonding. Carboxylic acids, in their natural state, readily form strong hydrogen bonds with each other, leading to high boiling points and poor chromatographic performance. By replacing the acidic hydrogen of the carboxyl group with a bulky, non-polar trimethylsilyl group, these hydrogen bonds are eliminated. This results in a derivative with a lower boiling point and increased stability at the high temperatures required for gas chromatography.

The silylation reaction for a fatty acid can be generalized as follows:

R-COOH + (CH₃)₃Si-X → R-COO-Si(CH₃)₃ + HX

Where R-COOH represents the fatty acid (e.g., hexadecanoic acid), and (CH₃)₃Si-X is the silylating agent. The reactivity of the silylating agent is a key factor in the efficiency of the derivatization process.

Common Silylating Reagents and Their Application

A variety of silylating reagents are available, each with distinct properties and applications. The choice of reagent often depends on the specific fatty acids being analyzed and the presence of other functional groups in the sample matrix.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another highly effective and popular silylating reagent. It is considered one of the most volatile TMS-amides, and its byproducts are also highly volatile, which is advantageous for GC-MS analysis as it minimizes interference. MSTFA is capable of derivatizing a wide range of functional groups, including the carboxylic acid group of hexadecanoic acid.

Similar to BSTFA, reactions with MSTFA are generally rapid and can often be carried out at room temperature. Its high volatility and the volatility of its byproducts make it particularly suitable for the analysis of trace amounts of fatty acids.

Trimethylchlorosilane (TMCS) as a Catalyst

Trimethylchlorosilane (TMCS) is often used as a catalyst in conjunction with other silylating reagents like BSTFA. While TMCS can act as a silylating agent on its own, its primary role in these mixtures is to increase the silylating power of the main reagent. The addition of TMCS can accelerate the reaction rate and enable the derivatization of more sterically hindered or less reactive functional groups. A common formulation is a mixture of BSTFA with 1% TMCS. This combination is highly effective for the comprehensive silylation of fatty acids and other compounds present in biological samples.

Other Silylating Agents and Mixtures

Besides the commonly used BSTFA and MSTFA, other silylating agents and mixtures are also employed for the derivatization of fatty acids. These include:

Hexamethyldisilazane (HMDS): HMDS is a less reactive silylating agent compared to BSTFA and MSTFA. It often requires the presence of an acid catalyst, such as TMCS, and higher reaction temperatures to achieve complete derivatization of carboxylic acids.

Trimethylsilylimidazole (TMSI): TMSI is a highly reactive silylating agent, particularly for hydroxyl groups. It is also effective for derivatizing carboxylic acids.

The selection of the appropriate silylating agent or mixture is critical and depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired reaction conditions.

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization of hexadecanoic acid to its trimethylsilyl ester, several reaction conditions must be carefully optimized. These parameters can significantly influence the reaction yield and the accuracy of the subsequent analysis.

Key Optimization Parameters:

ParameterEffect on DerivatizationTypical Conditions
Temperature Higher temperatures generally increase the reaction rate. However, excessive heat can lead to the degradation of the analyte or byproducts.Room temperature to 100°C
Reaction Time The time required for complete derivatization depends on the reactivity of the silylating agent and the temperature.Minutes to several hours
Solvent The choice of solvent can influence the solubility of the fatty acid and the silylating agent, as well as the reaction kinetics. Common solvents include pyridine, acetonitrile (B52724), and dichloromethane.Pyridine, Acetonitrile, Dichloromethane
Reagent Ratio A sufficient excess of the silylating reagent is necessary to drive the reaction to completion.Typically, a large molar excess of the silylating agent is used.

For the derivatization of hexadecanoic acid, a common procedure involves dissolving the fatty acid sample in a suitable solvent, adding an excess of a silylating reagent such as BSTFA with 1% TMCS, and heating the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes). After the reaction is complete, the sample is typically analyzed directly by GC-MS.

The optimization of these conditions is crucial for developing a robust and reliable analytical method for the determination of hexadecanoic acid and other fatty acids in various samples.

Temperature and Reaction Time Parameters

The optimization of temperature and reaction time is crucial for achieving complete derivatization of hexadecanoic acid to its trimethylsilyl ester. Incomplete reactions can lead to inaccurate quantification and the appearance of multiple peaks for a single analyte in chromatograms wordpress.com.

General guidelines for the silylation of fatty acids using common reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) suggest warming the reaction mixture. A typical temperature range is between 60°C and 90°C, with reaction times varying from 15 to 90 minutes . For certain fatty acids that exhibit poor solubility, a more specific protocol of heating at 70°C for 20-30 minutes may be necessary to ensure complete derivatization .

More advanced techniques, such as microwave-assisted derivatization, have been shown to significantly reduce reaction times. For the preparation of fatty acid methyl esters (FAMEs), which is a comparable esterification process, optimal conditions were found to be between 100°C and 120°C for as little as 5 minutes researchgate.net. While this is for methylation, it highlights the potential for elevated temperatures to expedite the derivatization process. However, it is important to note that excessive heating, both in terms of temperature and duration, can potentially lead to the degradation of the resulting esters nih.gov. Therefore, careful optimization is required to find the balance between complete derivatization and sample integrity.

To ensure the derivatization has reached completion, it is recommended to analyze aliquots of the sample at different time intervals until no further increase in the peak corresponding to hexadecanoic acid, trimethylsilyl ester is observed .

Table 1: Temperature and Reaction Time Parameters for Fatty Acid Derivatization

MethodTemperature Range (°C)Reaction TimeNotes
Conventional Heating (General)60 - 9015 - 90 minutesCommonly used for MSTFA derivatization.
Conventional Heating (Poor Solubility)7020 - 30 minutesRecommended for less soluble fatty acids.
Microwave-Assisted (Esterification)100 - 1205 minutesDemonstrates potential for rapid derivatization.

Impact of Reagent Quantity and Stoichiometry on Derivatization Efficiency

The stoichiometry of the silylating reagent relative to hexadecanoic acid is a critical factor that directly impacts the efficiency of the derivatization reaction. To ensure the reaction proceeds to completion, it is generally recommended to use an excess of the silylating reagent .

The use of an excess of the derivatizing agent helps to drive the equilibrium of the reaction towards the formation of the trimethylsilyl ester, ensuring that all available hexadecanoic acid molecules are converted. This is particularly important for quantitative analysis, where an incomplete reaction would lead to an underestimation of the fatty acid concentration.

If derivatization is found to be incomplete, one of the primary troubleshooting steps is to increase the concentration of the silylating reagent . The relative silyl (B83357) donor strengths of common reagents are in the order of TMSI > BSTFA > BSA > MSTFA > TMSDMA > TMSDEA > MSA > TMCS (with a base catalyst) > HMDS wordpress.com. The addition of a catalyst, such as 1-10% Trimethylchlorosilane (TMCS), can also increase the silylating potential of the primary reagent wordpress.com.

The efficiency of derivatization can also be influenced by the concentration of the fatty acid itself. In a study on the derivatization of major fatty acids in palm oil, it was observed that as the concentration of the fatty acids increased, the efficiency of derivatization decreased ugm.ac.id. This suggests that for samples with high concentrations of hexadecanoic acid, a proportional increase in the amount of the silylating reagent is necessary to maintain high derivatization efficiency.

Pre-treatment and Extraction Methodologies Prior to Derivatization

Prior to the derivatization of hexadecanoic acid to its trimethylsilyl ester, it is essential to extract the lipids, including the free fatty acids, from the sample matrix. The choice of extraction method depends on the nature of the sample, whether it is a biological fluid, tissue, or an environmental sample.

Lipid Extraction Techniques (e.g., Solvent Extractions)

Solvent extraction is the most common approach for isolating lipids from biological materials. The goal is to effectively separate lipids from other cellular components like proteins and carbohydrates. The selection of solvents is based on their polarity and their ability to disrupt the interactions between lipids and other molecules within the sample matrix.

The Folch method and the Bligh and Dyer method are considered the gold standards for lipid extraction and are widely used for a variety of sample types, including plasma and serum nih.govnih.gov. Both methods utilize a mixture of chloroform (B151607) and methanol (B129727).

Folch Method: This method typically uses a chloroform:methanol (2:1, v/v) mixture to homogenize the sample. The addition of water or a salt solution then induces a phase separation, resulting in a lower chloroform phase containing the lipids and an upper aqueous phase with the non-lipid components nih.gov.

Bligh and Dyer Method: This is a modification of the Folch method and is particularly suitable for samples with high water content. It also uses a chloroform:methanol mixture, but the proportions are adjusted based on the water content of the sample to create a single-phase system initially, which is then broken into two phases by the addition of more water or chloroform nih.gov.

For the analysis of free fatty acids in serum, a modified one-step Dole extraction can be employed. This method allows for the direct transfer of the fatty acids from the upper layer of the extract for subsequent derivatization researchgate.net. The analysis of major fatty acids from matched plasma and serum samples has shown highly comparable absolute and relative levels, indicating that both are suitable sources for lipid analysis researchgate.net.

Alternative liquid-liquid extraction protocols include the use of methyl tert-butyl ether (MTBE) and butanol-methanol (BUME) mixtures, which have shown comparable results for lipid isolation from plasma samples nih.gov.

Table 3: Common Lipid Extraction Techniques

MethodSolvent SystemTypical Sample TypesKey Features
FolchChloroform:Methanol (2:1, v/v)Tissues, Plasma, SerumGold standard; biphasic separation.
Bligh & DyerChloroform:MethanolHigh-water content samplesModification of the Folch method.
Dole (modified)-SerumOne-step extraction for free fatty acids.
MTBEMethyl tert-butyl etherPlasmaAlternative to chloroform-based methods.
BUMEButanol:MethanolPlasmaAlternative to chloroform-based methods.

Sample Preparation for Complex Biological and Environmental Samples

The preparation of complex samples such as soil and microbial cultures requires specific protocols to efficiently extract fatty acids for subsequent derivatization and analysis.

Soil Samples: The analysis of fatty acids in soil is often used to characterize the microbial community composition. A common method involves the following steps:

Extraction: Lipids are extracted from the soil using a single-phase mixture of a citrate (B86180) buffer, chloroform, and methanol nih.govresearchgate.net.

Fractionation: Solid-phase extraction (SPE) is used to separate phospholipids (B1166683) from other lipid classes nih.govresearchgate.net.

Methanolysis: The phospholipids are then subjected to methanolysis to produce fatty acid methyl esters (FAMEs) nih.govresearchgate.net.

Alternatively, a more rapid method for total lipid extraction from soil involves an initial extraction with a P-buffer, chloroform, and methanol, followed by saponification to release the fatty acids nih.gov. For the analysis of free fatty acids in soil dissolved organic matter, derivatization with BF3-methanol at 70°C for 30 minutes has been successfully employed mdpi.com.

Bacterial Cultures: For the analysis of fatty acid profiles in bacterial cultures, a standardized sample preparation procedure is crucial for reproducible results. The general steps are:

Harvesting: Bacterial cells are harvested from a culture medium gcms.cz.

Saponification: The harvested cells are treated with a reagent (e.g., sodium hydroxide (B78521) in methanol) and heated to break open the cells and saponify the lipids, releasing the fatty acids as salts gcms.cz.

Esterification/Derivatization: The fatty acids are then typically converted to their methyl esters (FAMEs) through methylation. This step could be adapted for trimethylsilylation to produce the trimethylsilyl ester of hexadecanoic acid.

Extraction: The derivatized fatty acids are extracted into an organic solvent, such as a mixture of hexane (B92381) and methyl tert-butyl ether gcms.cz.

Wash/Cleanup: A final wash step is often included to remove any remaining reagents or impurities before GC-MS analysis gcms.cz.

The careful execution of these pre-treatment and extraction methodologies is fundamental to obtaining accurate and reliable results in the analysis of this compound from complex biological and environmental matrices.

Advanced Analytical Characterization Methodologies

Gas Chromatography (GC) Separations

Gas chromatography is employed to separate the volatile Hexadecanoic acid, trimethylsilyl (B98337) ester from other components in a mixture based on its distribution between a gaseous mobile phase and a liquid or solid stationary phase.

The selection of an appropriate GC column and stationary phase is the most critical factor in achieving a successful separation. labicom.czsigmaaldrich.com The choice is governed by the principle of "likes dissolves like," where the polarity of the stationary phase should be matched to the polarity of the analyte for optimal retention and resolution. labicom.czmerckmillipore.com

For the analysis of fatty acid derivatives like trimethylsilyl esters, both non-polar and polar columns are utilized.

Non-Polar Stationary Phases: These are often the first choice for general-purpose analysis. sigmaaldrich.comresearchgate.net They separate compounds primarily based on their boiling points and Van der Waals interactions. merckmillipore.com Common non-polar phases include 100% dimethylpolysiloxane (e.g., DB-1) and 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5, SLB®-5ms). researchgate.netpherobase.com These phases are robust and provide excellent resolution for a wide range of compounds.

Polar Stationary Phases: For more complex separations, especially those involving isomers, polar stationary phases are preferred. nih.gov These phases provide additional separation mechanisms based on dipole-dipole interactions. merckmillipore.com Polyethylene glycol (PEG) phases, often referred to as Carbowax-type columns (e.g., Omegawax, FAMEWAX), are commonly used for the analysis of fatty acid methyl esters (FAMEs) and can be applied to their TMS ester counterparts. gcms.cz Highly polar biscyanopropyl phases are particularly effective for resolving cis and trans isomers. nih.govgcms.cz

It is important to note that polyester (B1180765) liquid phases are generally not recommended for the analysis of trimethylsilyl esters due to potential interactions and degradation. oup.com

Stationary Phase TypeCommon NamesPrimary Separation PrincipleTypical Application
Non-Polar100% Dimethylpolysiloxane (DB-1), 5% Phenyl Polysiloxane (DB-5, SLB-5ms)Boiling Point / van der Waals forcesGeneral screening and quantification of TMS-derivatized fatty acids. researchgate.net
PolarPolyethylene Glycol (PEG, Carbowax, FAMEWAX), Cyanopropyl PolysiloxaneBoiling Point & Polarity (dipole-dipole interactions)Separation of complex mixtures, including positional and geometric isomers. nih.govgcms.cz

The initial oven temperature is selected to be low enough to provide good resolution for the most volatile components, while the ramp rate and final temperature are optimized to elute less volatile compounds like Hexadecanoic acid, trimethylsilyl ester in a reasonable time. chromatographyonline.comchromatographyonline.com A typical "scouting" program might involve a ramp rate of 10°C per minute to determine the elution profile of the sample. chromatographyonline.com

Specific regimens vary depending on the column and the complexity of the sample matrix. For example, one validated method for total serum fatty acid analysis uses a multi-step ramp: an initial temperature of 70°C, followed by a ramp of 11°C/min to 170°C, a slower ramp of 0.8°C/min to 175°C, and a final ramp of 20°C/min to 220°C. nih.gov Another approach for analyzing lipid components uses an initial temperature of 80°C, held for 8 minutes, followed by a ramp of 4°C/min to 310°C, where it is held for 20 minutes. researchgate.net

Initial Temp.Ramp Rate(s)Final Temp.Hold Time(s)Reference
70°C11°C/min to 170°C, then 0.8°C/min to 175°C, then 20°C/min220°C2.5 min at final temp nih.gov
80°C4°C/min310°C8 min at initial temp, 20 min at final temp researchgate.net
70°C5°C/min240°C2 min at initial temp, 5 min at final temp
80°C20°C/min to 220°C, then 20°C/min to 300°C300°C2 min at initial temp, 1 min at 220°C, 5 min at final temp mdpi.com

The choice of carrier gas influences both the speed and efficiency of the separation. thermofisher.com The most commonly used carrier gases in GC are helium, hydrogen, and nitrogen. uib.no

Helium (He) is the most common carrier gas, particularly for GC-MS applications, because it is inert and provides a good balance between efficiency and speed. nih.govthermofisher.com

Hydrogen (H₂) allows for faster analyses at higher optimal linear velocities with minimal loss of efficiency. thermofisher.comuib.no It can reduce analysis times significantly compared to helium. sigmaaldrich.com

Nitrogen (N₂) can provide the highest theoretical resolving power, but its optimal linear velocity is much lower, leading to significantly longer analysis times. thermofisher.comuib.no

The optimal flow rate or linear velocity depends on the carrier gas and the column's internal diameter. For typical capillary columns (0.25-0.32 mm I.D.), flow rates are often set around 1-2 mL/min. nih.gov Optimization is guided by Van Deemter or Golay plots, which show that hydrogen maintains high efficiency over a broader range of linear velocities than helium or nitrogen, making it ideal for rapid analyses. thermofisher.comuib.no

Retention time alone is not a reliable identifier, as it can vary with analytical conditions. The Kovats Retention Index (RI) system provides a more robust and transferable method for compound identification. customs.go.jp It standardizes retention times by relating the retention of an analyte to that of n-alkane standards. For temperature-programmed GC, Linear Retention Indices are used. customs.go.jp

By calculating the retention index of an unknown peak and comparing it to values in established databases, a tentative identification can be made. For this compound, numerous retention index values have been reported on standard non-polar stationary phases. These values typically fall within a narrow range, providing a high degree of confidence in its identification.

Reported Retention Index (Non-Polar Phase)Source
2036PubChem nih.gov
2039.1NIST Webbook chemeo.com
2040NIST Webbook chemeo.com
2041NIST Webbook chemeo.com
2042NIST Webbook chemeo.com
2043PubChem nih.gov
2046NIST Webbook chemeo.com
2047NIST Webbook chemeo.com
2050NIST Webbook chemeo.com
2053NIST Webbook chemeo.com

Mass Spectrometry (MS) Techniques

Mass spectrometry provides detailed structural information about the analyte by measuring the mass-to-charge ratio (m/z) of its ions.

Electron Ionization (EI) is a hard ionization technique where the analyte molecules are bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This process imparts significant energy, causing reproducible fragmentation of the molecule. uni-saarland.de The resulting pattern of fragment ions serves as a molecular fingerprint that can be compared against spectral libraries for definitive identification.

The EI mass spectrum of this compound exhibits several characteristic ions that are diagnostic of its structure. The molecular ion (M⁺) at m/z 328 may be weak or absent due to extensive fragmentation. uni-saarland.delibretexts.org

Key fragments include:

m/z 313 : Corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation for trimethylsilyl compounds. nih.gov

m/z 117 : A prominent peak resulting from a rearrangement, representing the [CH₂=C(OH)O-Si(CH₃)₃]⁺ ion. nih.gov

m/z 75 : An ion characteristic of trimethylsilyl ethers and esters, corresponding to [O=Si(CH₃)₂H]⁺. researchgate.netnih.gov

m/z 73 : The base peak in many spectra, representing the trimethylsilyl cation [Si(CH₃)₃]⁺. researchgate.netnih.gov

Mass-to-Charge Ratio (m/z)Proposed Fragment/OriginSignificance
328Molecular Ion [M]⁺Confirms molecular weight, often low abundance.
313[M - CH₃]⁺Characteristic loss of a methyl radical from the TMS group. nih.gov
132[(CH₃)₃Si-O-C(OH)=CH₂]⁺Result of McLafferty-type rearrangement. nih.gov
117[CH₂=C(OH)O-Si(CH₃)₃]⁺Prominent ion from rearrangement, highly characteristic of TMS esters of carboxylic acids. nih.gov
75[O=Si(CH₃)₂H]⁺Common fragment for silylated compounds containing oxygen. nih.gov
73[Si(CH₃)₃]⁺Often the base peak, indicative of the trimethylsilyl group. nih.gov

Detailed Mass Spectral Fragmentation Analysis

Electron ionization (EI) is a frequently employed ionization technique in GC-MS, which subjects molecules to high energy, leading to predictable and reproducible fragmentation patterns. These patterns serve as a molecular fingerprint, enabling the identification of the original compound.

The mass spectrum of this compound exhibits several characteristic ions that are indicative of its structure. Trimethylsilyl (TMS) derivatives of compounds like fatty acids, alcohols, and sugars often produce a prominent peak at a mass-to-charge ratio (m/z) of 73. researchgate.net This ion, [(CH₃)₃Si]⁺, is a hallmark of the trimethylsilyl group and serves as a key diagnostic marker. researchgate.net

Another significant fragment ion observed in the mass spectrum of TMS esters is at m/z 117, which corresponds to the structure [(CH₃)₃Si-O=C=O]⁺. The mass spectrum of this compound, shows a base peak at m/z 117, with other major peaks at m/z 73, 75, and 132. nih.gov The ion at m/z 132 is also characteristic and can be attributed to a rearrangement process involving the silylated carboxyl group. While not always a dominant peak, the ion at m/z 145, representing [(CH₃)₃Si-O=C(OH)-CH₂]⁺ resulting from a McLafferty rearrangement, is also a known fragment for long-chain fatty acid TMS esters. nih.gov

m/zProposed Ion StructureSignificance
73[(CH₃)₃Si]⁺Characteristic of the trimethylsilyl group.
117[(CH₃)₃Si-O=C=O]⁺Represents the silylated carboxyl group.
132[CH₂(CH₂)₂COOSi(CH₃)₃ - H]⁺ (rearrangement)A characteristic rearrangement ion.
145[(CH₃)₃Si-O=C(OH)-CH₂]⁺Product of McLafferty rearrangement.

The fragmentation of this compound in an EI source is governed by established principles of mass spectrometry. The initial event is the removal of an electron to form a molecular ion (M⁺•). Due to the high energy of EI, this molecular ion is often unstable and undergoes further fragmentation.

One of the primary fragmentation routes involves the cleavage of bonds adjacent to the carbonyl group, a common pathway for esters. libretexts.org This can lead to the loss of the alkoxy group, though in the case of TMS esters, fragmentation of the silyl (B83357) group itself is more prominent.

A significant fragmentation pathway is the McLafferty rearrangement, which is characteristic of molecules containing a carbonyl group and an accessible gamma-hydrogen on the alkyl chain. nih.gov This rearrangement results in the formation of a neutral alkene and a charged enol fragment. For this compound, this would lead to the formation of the ion at m/z 145.

Alpha-cleavage, the breaking of the bond between the first and second carbon of the fatty acid chain, is another possible fragmentation pathway. Additionally, the long hydrocarbon chain can undergo fragmentation, leading to a series of ion clusters separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

To ensure the accurate identification of this compound, the experimentally obtained mass spectrum is compared against extensive, curated mass spectral libraries. nih.gov The National Institute of Standards and Technology (NIST) maintains one of the most comprehensive and widely utilized mass spectral libraries, which includes the historical National Bureau of Standards (NBS) data. kohan.com.twsisweb.comwiley.com

This comparison is typically performed using sophisticated search algorithms that calculate a similarity index between the unknown spectrum and the library spectra. A high similarity match with the library spectrum for this compound, coupled with the correct chromatographic retention time, provides a high degree of confidence in the compound's identification. nih.gov These libraries often contain additional information, such as chemical structures, CAS numbers, and retention indices, which further aid in the verification process. kohan.com.twwiley.com

Single Ion Monitoring (SIM) for Targeted Quantification

For the precise quantification of this compound, especially at low concentrations, the mass spectrometer can be operated in Single Ion Monitoring (SIM) mode. nih.govhelsinki.fi Instead of scanning the entire mass range, the instrument is set to detect only a few specific, characteristic ions of the target compound, such as m/z 73, 117, and the molecular ion. acs.org

This targeted approach significantly enhances the signal-to-noise ratio, leading to a substantial increase in sensitivity—often by a factor of 10 or more compared to the full-scan mode. nih.govhelsinki.fi The improved sensitivity allows for the detection and quantification of trace amounts of the analyte. nih.gov By monitoring multiple characteristic ions, the specificity of the analysis is also maintained, reducing the likelihood of interference from co-eluting compounds. avantiresearch.com

Isotopic Labeling and Tracking in Metabolic Studies

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the flux of metabolites within biological systems. nih.govnih.gov In studies involving hexadecanoic acid, stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C) can be incorporated into the molecule. mdpi.com

When these labeled fatty acids are introduced into a biological system, they are metabolized alongside their unlabeled counterparts. By using GC-MS to analyze samples over time, researchers can track the appearance of the isotopic label in various downstream metabolites. The mass shift corresponding to the incorporated isotopes allows for the clear differentiation between the labeled and unlabeled species. This approach has been instrumental in studying fatty acid synthesis, elongation, desaturation, and oxidation. nih.govresearchgate.net

Other Chromatographic and Spectroscopic Approaches in Conjunction with GC-MS

While GC-MS is a cornerstone for the analysis of this compound, its capabilities can be augmented by other analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Pre-Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of fatty acid esters. For non-volatile derivatives like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the long hydrocarbon chain of the hexadecanoic acid moiety and the non-polar stationary phase. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times. The trimethylsilyl group, while adding some steric bulk, does not significantly alter the predominantly non-polar nature of the molecule.

A typical RP-HPLC system for the analysis of such compounds would employ a C18 column, which consists of silica (B1680970) particles functionalized with octadecylsilane. The mobile phase often consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. The gradient elution, where the concentration of the organic solvent is increased over time, is necessary to elute compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, although for saturated esters lacking a chromophore, alternative methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are employed for more sensitive detection.

Table 1: Typical HPLC Parameters for the Separation of Fatty Acid Esters

ParameterValue
Column C18 (Octadecylsilyl)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from a lower to a higher concentration of Mobile Phase B
Flow Rate Typically 1.0 mL/min
Detection UV, ELSD, or MS

Nuclear Magnetic Resonance (NMR) Spectroscopy for Related Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments. The nine protons of the trimethylsilyl (TMS) group would appear as a sharp singlet at a high field, typically around 0.2-0.3 ppm, due to the electropositive nature of the silicon atom. The long alkyl chain of the hexadecanoic acid moiety would show a series of overlapping multiplets in the region of 1.2-1.6 ppm for the methylene (B1212753) (-CH₂-) groups. The α-methylene protons adjacent to the carbonyl group would be deshielded and appear as a triplet around 2.2-2.4 ppm. The terminal methyl (-CH₃) group of the hexadecanoic acid chain would resonate as a triplet at approximately 0.8-0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbon atoms of the trimethylsilyl group would produce a signal at a high field, typically around 0 ppm. The carbonyl carbon of the ester group would be significantly deshielded, appearing in the range of 170-175 ppm. The carbons of the long alkyl chain would give rise to a series of signals in the aliphatic region (10-40 ppm), with the terminal methyl carbon appearing at the highest field (around 14 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-Si(CH₃)₃ ~0.2-0.3 (singlet, 9H)~0
-CH₃ (terminal) ~0.8-0.9 (triplet, 3H)~14
-(CH₂)n- ~1.2-1.6 (multiplet)~22-34
-CH₂-C=O ~2.2-2.4 (triplet, 2H)~34-35
-C=O -~170-175

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The presence of the trimethylsilyl group would be confirmed by characteristic Si-C stretching and bending vibrations. A strong band around 1250 cm⁻¹ is typically assigned to the symmetric deformation of the Si-(CH₃)₃ group, while absorptions in the 840-860 cm⁻¹ and 750-760 cm⁻¹ regions are attributed to Si-C stretching vibrations. The long alkyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H bending vibrations around 1465 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2925, ~2855 C-H (alkyl)Stretching
~1740 C=O (ester)Stretching
~1465 C-H (alkyl)Bending
~1250 Si-(CH₃)₃Symmetric Deformation
~840-860, ~750-760 Si-CStretching

Biogeochemical and Biological Significance in Research Contexts

Contribution to Plant Metabolomics and Phytochemistry Research

The analysis of hexadecanoic acid, trimethylsilyl (B98337) ester provides crucial insights into the metabolic state and chemical diversity of plants. As a derivatized form of a primary metabolite, its presence and concentration reflect the physiological and developmental status of the plant, as well as its response to environmental cues.

Hexadecanoic acid, trimethylsilyl ester is frequently identified in the GC-MS analysis of plant extracts, contributing to the comprehensive profiling of their natural products. The derivatization to its trimethylsilyl ester form is a standard procedure in metabolomic studies to analyze fatty acids. Its detection in various plant species underscores the widespread occurrence of its parent compound, hexadecanoic acid (palmitic acid), which serves as a precursor for a vast array of lipids and other secondary metabolites.

For instance, GC-MS analysis of various plant extracts has revealed the presence of hexadecanoic acid, often derivatized as a methyl or ethyl ester, which serves a similar analytical purpose to the trimethylsilyl ester in enhancing volatility for GC-MS. These studies highlight the compound's utility in characterizing the chemical makeup of different plant tissues and species. The identification of this compound in diverse plant families demonstrates its fundamental role in plant biochemistry and its utility in studies of chemodiversity. For example, it has been identified in the leaf extracts of Pistia stratiotes and Skimmia anquetilia, as well as in the seeds of Gossypium (cotton). researchgate.netfrontiersin.orgresearchgate.net

Table 1: Detection of Hexadecanoic Acid Derivatives in Various Plant Species

Plant Species Plant Part Derivative Detected Analytical Method
Pistia stratiotes Leaves Hexadecanoic acid, methyl ester GC-MS
Skimmia anquetilia Roots n-Hexadecanoic acid GC-MS
Gossypium spp. Seeds Hexadecanoic acid, methyl ester GC-MS
Gymnema sylvestre Leaves n-Hexadecanoic acid GC-MS
Trigonella foenum-graecum Seeds n-Hexadecanoic acid GC-MS

Due to its consistent presence, this compound can serve as an analytical marker in the quality control and standardization of botanical extracts. Its quantification can help to ensure the consistency of phytochemical profiles across different batches of herbal products. The trimethylsilylation process is a reliable method for the derivatization of fatty acids prior to GC-MS analysis, ensuring accurate quantification. researchgate.net The presence of its parent compound is a common feature in many plant-derived oils and extracts, making its derivatized form a useful indicator of the fatty acid content. For example, studies on Merremia aegyptia and Corymbia torelliana have identified hexadecanoic acid derivatives as components of their extracts. phytojournal.comresearchgate.net

Role in Microbial Metabolic Studies

In microbiology, the analysis of fatty acid profiles, including that of this compound, provides a window into the metabolic activity and physiological state of microorganisms. Silylation is a common derivatization technique used in the GC-MS analysis of microbial metabolites. nih.gov

Environmental conditions such as temperature, pH, and nutrient availability can significantly influence the fatty acid composition of microbial cell membranes. researchgate.net While direct studies on the effect of these factors on the production of this compound are specific to the analytical workflow, the underlying production of hexadecanoic acid by microbes is known to be affected by environmental stressors. For instance, changes in the fatty acid profile, including the levels of saturated fatty acids like hexadecanoic acid, are a common microbial response to environmental stress. nih.gov This adaptive mechanism helps to maintain membrane fluidity and function.

Microbial metabolite profiles can be altered in response to various stimuli, such as the presence of other organisms or chemical signals. The analysis of fatty acids, including hexadecanoic acid, as their trimethylsilyl esters, can reveal these changes. For example, in studies of host-pathogen interactions, shifts in the fatty acid composition of a microbe can indicate a response to the host's defense mechanisms or a change in the microbe's virulence. The antibacterial properties of hexadecanoic acid and its esters suggest that their production could be a response to competing microorganisms. frontiersin.org

Implications in Insect Chemical Ecology Research

The chemical composition of an insect's cuticle plays a vital role in its survival, influencing everything from water balance to communication. Fatty acids and their derivatives are key components of these cuticular lipids. The analysis of these compounds, often as their trimethylsilyl esters, is crucial for understanding insect chemical ecology. researchgate.net

The cuticular lipids of insects, which include a variety of fatty acids, hydrocarbons, and other compounds, form a protective barrier against desiccation and pathogens. researchgate.net The analysis of these lipids frequently involves GC-MS, where derivatization to trimethylsilyl esters is a common practice to improve the volatility of the fatty acids. researchgate.net Studies on various insect species have identified hexadecanoic acid as a component of their cuticular waxes. For example, it has been found in the cuticle of bees of the genus Anthidium. ekb.eg

The composition of cuticular lipids can also play a role in chemical communication, acting as pheromones or kairomones that mediate interactions between individuals of the same or different species. For instance, specific fatty acid esters on the cuticle of honeybee queens have been shown to act as pheromones that regulate worker sterility. nih.gov The presence of hexadecanoic acid derivatives in insect cuticles suggests their potential involvement in such chemical signaling. Research on the nut extracts of Areca catechu, which contain hexadecanoic acid, has also pointed to its potential as an insecticidal agent, suggesting a role in plant defense against insects. plos.org

Detection in Cuticular Hydrocarbons and Lipids

This compound is frequently identified during the chemical analysis of lipids and hydrocarbons present on the cuticle of insects. The insect cuticle is covered by a complex layer of lipids, including hydrocarbons, fatty acids, alcohols, and esters, which primarily serve to prevent water loss and protect against pathogens. nih.gov Hexadecanoic acid, commonly known as palmitic acid, is a ubiquitous saturated fatty acid found in these cuticular lipid mixtures.

In order to analyze these components using methods like Gas Chromatography-Mass Spectrometry (GC-MS), a chemical derivatization step is often required to make the non-volatile compounds, such as fatty acids, suitable for analysis. unipi.it Silylation is a common derivatization technique where an active hydrogen in a molecule is replaced by a trimethylsilyl (TMS) group. researchgate.net When samples of insect cuticular lipids are treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), the hexadecanoic acid present is converted into its more volatile trimethylsilyl ester. unipi.itjapsonline.com

Therefore, the detection of this compound in a GC-MS analysis of an insect cuticle extract is direct evidence of the presence of hexadecanoic acid in the insect's natural lipid profile. nih.govjcu.edu.au This analytical approach is crucial for characterizing the precise composition of the cuticular layer, which varies between species, developmental stages, and even sexes, providing insights into the insect's physiology and adaptation to its environment. unipi.it

Investigation as a Component in Insect Communication Systems

The complex mixture of lipids and hydrocarbons on an insect's cuticle does more than just provide a protective barrier; it is also fundamental to chemical communication. These compounds can act as pheromones for mating, recognition signals for nestmates, and indicators of species, sex, and reproductive status. Given that hexadecanoic acid is a consistently identified component of these cuticular lipids, its role within these intricate communication systems is a subject of scientific investigation.

The analysis of chemical signals involved in insect behavior relies on sensitive techniques like GC-MS to separate and identify each component of the cuticular profile. As part of this analytical process, the native hexadecanoic acid is converted to this compound for detection. The identification of this ester confirms the presence and quantity of the parent fatty acid in the chemical blend being studied.

While the trimethylsilyl ester itself is not the naturally occurring signaling molecule, its detection is a critical step in mapping the chemical "vocabulary" of an insect. By correlating the presence and abundance of parent compounds like hexadecanoic acid with specific behaviors, researchers can decode how these molecules contribute to the complex social and reproductive lives of insects.

Applications in Environmental and Material Science Research

Identification as a Compound in Polymer Analysis

In the field of material science, this compound is identified during the analysis of polymers and their additives. Fatty acids and their derivatives, including hexadecanoic acid (palmitic acid), are often used as additives in polymer manufacturing, functioning as lubricants, plasticizers, or stabilizers. Furthermore, they can be present as components of natural polymers, such as lignin (B12514952), or arise from the degradation of either the polymer or its additives. diva-portal.orgresearchgate.net

Analyzing the chemical composition of a polymer product is essential for quality control, reverse engineering, and understanding degradation mechanisms. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, but it requires the analytes to be volatile. Silylation is a key sample preparation step that converts non-volatile additives like fatty acids into their corresponding trimethylsilyl esters. diva-portal.org For instance, in the analysis of additives in polypropylene, silylation allows for the identification of compounds like glycerol (B35011) monostearate, which contains stearic and palmitic acid chains. diva-portal.org Similarly, when studying the modification of natural polymers like lignin for use in composites, GC-MS analysis after silylation can identify constituent parts, including hexadecanoic acid-like compounds. researchgate.net The detection of this compound thus serves as a marker for the presence of the parent fatty acid in the original polymer material.

Use as an Analytical Standard in Industrial Research

In industrial and analytical research, establishing accurate and reproducible methods for quantifying chemical compounds is paramount. While this compound is not typically used as a primary, off-the-shelf standard, its formation from a pure standard of hexadecanoic acid is a critical step in the calibration and validation of analytical methods. unipi.it

When researchers develop a GC-MS method to quantify hexadecanoic acid in a complex matrix, such as paint, cosmetics, or industrial oils, they use a process of external or internal calibration. unipi.itjapsonline.com This involves preparing standard solutions with known concentrations of pure hexadecanoic acid. These standard solutions are then subjected to the exact same derivatization procedure (silylation) as the unknown samples. unipi.it During this process, the hexadecanoic acid standard is quantitatively converted to this compound.

The GC-MS instrument then analyzes the derivatized standard, generating a signal (peak area) that corresponds to the known concentration. By creating a calibration curve from several such standards, a direct relationship between the peak area of the trimethylsilyl ester and the concentration of the original hexadecanoic acid is established. This allows for the precise quantification of hexadecanoic acid in the actual samples being tested. This procedure is essential for quality control in manufacturing and for detailed chemical investigations in materials science. unipi.it

Occurrence in Waste-Derived Compounds and Bioproducts

This compound is frequently identified during the chemical characterization of bioproducts and compounds derived from waste materials, particularly in the analysis of bio-oils. jcu.edu.ausrce.hr Bio-oils are complex liquid mixtures produced from the pyrolysis of biomass, which includes agricultural waste, stockpiled biosolids, and forestry residues. jcu.edu.aunih.gov These oils are being investigated as a potential source of renewable energy and valuable chemicals.

The analysis of bio-oil composition is challenging due to the presence of hundreds of organic compounds, including a significant fraction of carboxylic acids like hexadecanoic acid. To facilitate analysis by GC-MS, the bio-oil is derivatized, with silylation being a common method. researchgate.netjcu.edu.au This process converts the hexadecanoic acid into its trimethylsilyl ester, enhancing its thermal stability and volatility for accurate detection and quantification. researchgate.net Its presence in the analysis confirms that the parent fatty acid is a key component of the bio-oil, which is important for understanding the fuel properties and potential for chemical extraction. jcu.edu.ausrce.hr

Beyond bio-oils, the compound is also detected in the analysis of various other natural and bioproducts. For example, it has been identified in extracts from plant leaves and in tobacco resinoids after silylation for GC-MS analysis, indicating the presence of the parent palmitic acid. japsonline.comelixirpublishers.comresearchgate.net

Table 1: Detection of this compound in Various Bioproducts

Bioproduct SourceAnalytical ContextReference
Pyrolysis of Fagus orientalis WoodIdentification in resulting bio-oil after silylation. srce.hr
Pyrolysis of Stockpiled BiosolidsFound in bio-oil after derivatization with BSTFA for GC-MS analysis. jcu.edu.au
Thevetia peruviana Leaf ExtractIdentified as Trimethylsilyl palmitate in the acetone (B3395972) extract. elixirpublishers.com
Tobacco Resinoid (Nicotiana tabacum)Detected as a component after silylation of the resinoid for GC-MS. japsonline.comresearchgate.net
Stanhopea tigrina Orchid ExtractIdentified as Trimethylsilyl palmitate in ethanolic extracts. nih.gov
Albizia lebbeck Stem BarkDetected in acetone extract after derivatization. mdpi.com
Hippophae (Seabuckthorn) Leaf ExtractsIdentified as a major volatile organic compound after silylation. researchgate.net

Methodological Advancements and Future Research Trajectories in the Analysis of Hexadecanoic Acid, Trimethylsilyl Ester

Development of Enhanced Derivatization Protocols for Challenging Matrices

Derivatization is a critical step in the GC-based analysis of fatty acids like hexadecanoic acid. The process, known as silylation, converts the polar carboxyl group into a nonpolar trimethylsilyl (B98337) ester, which improves volatility and reduces peak tailing during chromatographic separation. restek.com Commonly used silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.com

However, the analysis of hexadecanoic acid in complex biological or environmental samples presents significant challenges. The presence of water and other matrix components can interfere with the derivatization reaction, leading to incomplete conversion and inaccurate results. restek.comsigmaaldrich.com To address this, research has focused on developing more robust protocols. Key advancements include:

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature and reaction time is crucial for achieving complete derivatization. For silylation reactions, temperatures around 60°C for approximately 60 minutes are common, but these may need to be adjusted depending on the specific matrix and analytes. restek.comnih.gov

Use of Catalysts and Scavengers: The addition of catalysts like 1% TMCS to BSTFA or MSTFA enhances the reactivity of the silylating agent. restek.com For aqueous samples, the use of water scavengers or sample drying techniques like lyophilization is essential to prevent the hydrolysis of the derivatization reagents and the resulting TMS esters. restek.comsigmaaldrich.com

On-line Derivatization: To improve reproducibility and throughput, on-line derivatization methods have been developed. These automated systems perform the reaction just before GC injection, minimizing the instability of derivatives and reducing manual handling errors. nih.gov Optimized on-line protocols have shown good repeatability for various compound classes, including fatty acids. nih.gov

Derivatization MethodCommon ReagentsTypical ConditionsAdvantagesChallenges
Esterification (FAMEs)BF₃-methanol, HCl-methanol60-70°C for 10-60 min restek.comnih.govGenerates stable Fatty Acid Methyl Esters (FAMEs). sigmaaldrich.comRequires removal of catalyst post-reaction. sigmaaldrich.com
Silylation (TMS Esters)BSTFA + 1% TMCS, MSTFA60°C for 60 min restek.comCan derivatize multiple functional groups (e.g., -OH, -NH). restek.comMoisture sensitive; derivatives can be unstable over time. restek.comresearchgate.net
On-line SilylationMSTFAOptimized for automation (e.g., 30°C) nih.govImproved reproducibility and high throughput. nih.govRequires specialized automated equipment.

Strategies for Improved Quantitative Accuracy and Reproducibility in Complex Mixtures

Achieving accurate and reproducible quantification of hexadecanoic acid, trimethylsilyl ester in complex mixtures is a significant analytical challenge. The efficiency of the silylation reaction can vary between samples due to matrix effects, leading to poor reproducibility. researchgate.net

Several strategies are being employed to overcome these issues:

Modified Calibration Methods: Traditional calibration methods can be inadequate when derivatization efficiency is inconsistent. A modified standard additions calibration method integrates calibration and sample analysis into a single procedure, overcoming the need for a constant conversion ratio of the analyte to its silylated form. researchgate.net This approach helps to compensate for matrix-induced variations in derivatization yield.

Stable Isotope-Labeled Internal Standards: The use of internal standards that closely mimic the analyte's chemical behavior is critical. Stable isotope-labeled versions of fatty acids are ideal as they co-elute with the target analyte and experience similar matrix effects during extraction, derivatization, and ionization.

Advanced Sample Preparation: Thorough sample preparation to remove interfering substances before derivatization is crucial. Techniques like solid-phase extraction (SPE) can selectively isolate lipids and remove matrix components that might suppress the silylation reaction, thereby improving quantitative accuracy. nih.gov

StrategyDescriptionImpact on Accuracy/ReproducibilityReference
Standard Additions CalibrationCalibration standards are added directly to aliquots of the sample. This accounts for matrix effects by calibrating within the sample matrix itself.High; directly compensates for variations in derivatization efficiency and matrix suppression. researchgate.net
Isotope-Labeled Internal StandardsA known quantity of a labeled version of the analyte (e.g., ¹³C-palmitic acid) is added at the beginning of sample preparation.High; corrects for analyte loss during sample prep and variations in instrument response. mdpi.com
Matrix-Matched CalibrantsCalibration standards are prepared in a blank matrix that is compositionally similar to the unknown samples.Moderate to High; helps to mimic the matrix effects experienced by the analyte in the actual sample. researchgate.net
Solid-Phase Extraction (SPE)A sample cleanup technique that removes interfering compounds from the matrix prior to derivatization and analysis.Moderate; reduces matrix effects, leading to more consistent derivatization and improved accuracy. nih.gov

Advances in Isomer Differentiation and Structural Elucidation of Related Fatty Acid Derivatives

While hexadecanoic acid is a saturated fatty acid without positional or geometric isomers, its analysis often occurs alongside various unsaturated fatty acid isomers. Differentiating these isomers is a significant challenge because they often have identical masses and similar chromatographic properties. Traditional mass spectrometry with electron ionization (EI) causes extensive fragmentation, which often fails to provide specific structural information about double bond locations. uow.edu.au

Recent advances in mass spectrometry offer powerful solutions:

Electron Activated Dissociation (EAD): This fragmentation technique provides information-rich MS/MS spectra. EAD can cleave carbon-carbon bonds along the fatty acyl chain, generating diagnostic fragment ions that reveal the precise location of double bonds, allowing for the differentiation of isomers like oleic acid and vaccenic acid. sciex.comsciex.com

Ozone-Induced Dissociation (OzID): This method involves introducing ozone into the mass spectrometer, which selectively cleaves the carbon-carbon double bonds of lipid ions. The resulting product ions are diagnostic for the original double bond position. scispace.comrsc.org

Paternò–Büchi Reaction: This technique involves a photochemical reaction within the electrospray ionization source. It forms a stable derivative at the double bond site, and subsequent collision-induced dissociation (CID) produces fragments that pinpoint the double bond's location. sciex.comrsc.org

These methods, while often applied to the analysis of unsaturated fatty acids, are part of the advanced analytical toolkit used in lipidomics, where silylated saturated fatty acids like hexadecanoic acid are also quantified.

Integration with High-Resolution Mass Spectrometry for Comprehensive Profiling

The coupling of Gas Chromatography with High-Resolution Mass Spectrometry (HRMS) has significantly enhanced the analysis of fatty acid derivatives. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which allows for the determination of elemental compositions for molecular and fragment ions. jeol.com

This capability is particularly valuable in complex sample analysis for several reasons:

Enhanced Compound Identification: HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This is critical in untargeted metabolomics where thousands of compounds may be present.

Improved Signal-to-Noise Ratio: The high resolving power of these instruments can separate analyte ions from background interferences, improving detection limits and quantitative accuracy.

Soft Ionization Compatibility: When combined with soft ionization techniques like Field Ionization (FI), HRMS can detect the molecular ion of fatty acid derivatives, which is often absent or of very low abundance with hard ionization methods like EI. jeol.com This provides the molecular formula, which, when combined with fragmentation data from EI, greatly increases the confidence of compound identification. jeol.com A study analyzing a 37-component FAME standard mixture found that FI produced clear molecular ions for all components, whereas EI did not, especially for highly unsaturated ones. jeol.com

Exploration of Novel Sample Preparation Techniques for Targeted Analysis

Effective sample preparation is paramount for the reliable analysis of hexadecanoic acid, as it involves extracting the lipid from its matrix and removing interfering substances. Traditional lipid extraction is based on liquid-liquid extraction (LLE) methods. nih.gov However, novel techniques are emerging to improve efficiency, reduce solvent consumption, and enhance selectivity.

Solid-Phase Extraction (SPE): Newer SPE sorbents, such as Enhanced Matrix Removal—Lipid (EMR-Lipid), are being used not just to remove lipids as interferences, but to selectively extract them as the analytes of interest. nih.gov This "catch and release" mechanism involves retaining lipids on the sorbent while other matrix components are washed away, followed by elution of the purified lipids. nih.gov

Methyl-tert-butyl ether (MTBE) Extraction: This method offers a less toxic alternative to traditional chloroform-based extractions. An MTBE/methanol (B129727)/water system allows for the extraction of lipids into the upper, non-polar MTBE layer, while polar metabolites remain in the lower aqueous layer. creative-proteomics.comnih.gov This technique has been recommended for lipid analysis in various biological fluids. nih.gov

On-Tissue Derivatization: For mass spectrometry imaging applications, novel on-tissue chemical derivatization methods are being developed. These techniques apply derivatization reagents directly onto a tissue slice, enhancing the detection sensitivity of fatty acids by improving their ionization efficiency, allowing for detailed visualization of their spatial distribution within tissues. mdpi.com

Expansion of Research into Underexplored Biological Systems and Environmental Niches

The analysis of this compound is expanding into new research areas, revealing its presence and potential significance in diverse systems.

Microbial Volatile Organic Compounds (VOCs): In a study on endophytic actinobacteria, this compound was identified as the most abundant VOC produced by Streptomyces rochei. ekb.eg This compound was associated with the antifungal and antimicrobial properties of the bacterium, suggesting a role in biological pest control. ekb.eg

Environmental Contaminants: Research into the degradation of microplastics has identified this compound as one of the extractable compounds generated from artificially aged polymers. researchgate.net This highlights its potential as a biomarker for plastic degradation in the environment.

Natural Product Chemistry: GC-MS analysis of lichen extracts has revealed the presence of this compound among other secondary metabolites. nih.gov Its identification is part of the broader chemical profiling of these organisms to discover compounds with potential cytotoxic or other bioactive properties.

Human Milk Metabolomics: The compound is analyzed as part of the comprehensive lipid profiling of human breast milk. Understanding the composition of lipids and fatty acids in breast milk is crucial for assessing infant nutrition and development. nih.gov

The continued application of advanced analytical methods will likely uncover the presence of this compound in other unique biological and environmental niches, further broadening our understanding of fatty acid metabolism and distribution.

Q & A

Q. How is hexadecanoic acid, trimethylsilyl ester identified and quantified in complex biological matrices using GC-MS?

Methodological Answer: this compound is commonly identified via GC-MS by comparing retention times (RT) and mass spectral fragmentation patterns with authenticated reference standards. For example:

  • Retention Time (RT): 12.93 min (palmitic acid TMS derivative) .
  • Key MS Fragments: Characteristic ions at m/z 313 (M+), 117 (base peak for TMS group), and 73 (trimethylsilyl fragment) .
    Quantification employs internal standards (e.g., deuterated analogs) and calibration curves. In microbial metabolomics, relative abundance is calculated using peak area normalization against total ion current .

Q. What derivatization protocols are used to prepare trimethylsilyl (TMS) esters of fatty acids for GC-MS analysis?

Methodological Answer: TMS derivatization enhances volatility and stability of fatty acids. A validated protocol includes:

Reagent: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane in pyridine (2:1 ratio) .

Reaction Conditions: 70°C for 30 minutes under anhydrous conditions.

Validation: Post-derivatization, confirm completeness by monitoring the disappearance of hydroxyl/carboxylic acid peaks in FT-IR or NMR .
This method is critical for analyzing hydroxy fatty acids or polar metabolites in lipidomics .

Q. Why is this compound frequently observed in microbial metabolomic studies?

Methodological Answer: As a derivative of palmitic acid, it serves as a biomarker for lipid metabolism in bacteria (e.g., E. coli). In GC-MS studies:

  • Untreated E. coli: 15.79% relative abundance .
  • Sandalwood extract-treated E. coli: 14.96% abundance, indicating metabolic stress .
    Its presence correlates with membrane lipid remodeling under environmental stressors, quantified via comparative peak area analysis .

Advanced Research Questions

Q. How can co-elution challenges of this compound with structurally similar compounds be resolved?

Methodological Answer: Co-elution issues (e.g., with oleic or stearic acid TMS esters) are addressed by:

  • Chromatographic Optimization: Use of polar capillary columns (e.g., DB-5MS) and temperature ramping (e.g., 50°C to 300°C at 5°C/min) to separate RT 12.93 min (palmitic acid TMS) from RT 13.86 min (oleic acid TMS) .
  • High-Resolution MS (HRMS): Differentiation via exact mass (<1 ppm error) and isotopic patterns .
  • Multivariate Analysis: Principal component analysis (PCA) of fragment ion ratios (e.g., m/z 73 vs. 117) to resolve overlaps .

Q. What experimental controls are essential when studying the environmental persistence of this compound in industrial effluents?

Methodological Answer: Key controls include:

  • Blank Samples: Analyze solvent (e.g., hexane) to rule out contamination during extraction .
  • Matrix Spikes: Add known quantities of the compound to wastewater to calculate recovery rates (typically 85–110%) .
  • Internal Standards: Use deuterated TMS esters (e.g., d₃-hexadecanoic acid TMS) to correct for matrix effects .
    In a 2019 study, the compound was detected at RT 27.81 min in pharmaceutical effluents, with a limit of detection (LOD) of 0.1 µg/L .

Q. How do discrepancies in quantification of this compound arise across studies, and how can they be mitigated?

Methodological Answer: Discrepancies stem from:

  • Derivatization Efficiency: Incomplete silylation due to moisture contamination .
  • Ionization Suppression: Co-eluting matrix components in complex samples (e.g., plant extracts) .
  • Instrument Calibration: Drift in MS detector sensitivity over time .
    Mitigation Strategies:
  • Standard Addition Method: Spiking samples with authentic standards to validate linearity (R² > 0.99) .
  • Interlaboratory Cross-Validation: Harmonize protocols using reference materials (e.g., NIST SRM 1950) .

Q. What role does this compound play in lipidomic profiling of medicinal plants?

Methodological Answer: In plants like Gmelina asiatica and Santalum album, it is a marker for lipid oxidation and stress response:

  • Stress Biomarker: Upregulated by 2.3-fold in sandalwood-treated E. coli, suggesting membrane damage .
  • Quantitative Workflow: Normalize peak areas to total lipid content (mg/g dry weight) and validate via tandem MS (MS/MS) .
    For example, in Moringa oleifera seed oil, it constituted 0.36% of total fatty acids under petroleum ether extraction .

Data Contradiction Analysis

Example: Variability in reported abundances (e.g., 15.79% in untreated E. coli vs. 14.96% in treated samples ) may reflect:

  • Biological Variability: Strain-specific lipid metabolism.
  • Extraction Bias: Methanol vs. hexane solvent polarity affecting recovery .
  • Data Normalization: Use of total ion count vs. internal standard .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.